Sarothralin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96624-40-7 |
|---|---|
Molecular Formula |
C31H34O8 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
4-[[3-benzoyl-2,6-dihydroxy-4-(3-methylbut-2-enoxy)phenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C31H34O8/c1-16(2)12-13-39-22-15-21(32)19(27(35)23(22)26(34)18-10-8-7-9-11-18)14-20-28(36)24(25(33)17(3)4)30(38)31(5,6)29(20)37/h7-12,15,17,32,35-37H,13-14H2,1-6H3 |
InChI Key |
CTSAWQOSUXMFIZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C=C2O)OCC=C(C)C)C(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C=C2O)OCC=C(C)C)C(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Structural Characterization and Elucidation
Advanced Spectroscopic Techniques in Hyperforin (B191548) Structure Determination
The determination of Hyperforin's complex, bicyclic structure has been a result of comprehensive analysis using a suite of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal in this endeavor. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been extensively employed to piece together the connectivity and stereochemistry of Hyperforin.
¹H NMR (Proton NMR): The ¹H NMR spectrum of Hyperforin provides crucial information about the different types of protons and their chemical environments within the molecule.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functionalities (e.g., carbonyls, alkenes, aliphatic carbons).
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, helping to identify adjacent protons within the molecular framework. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) has been instrumental in determining the elemental composition of Hyperforin and its derivatives. nih.govacs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing how the molecule breaks apart, which helps in identifying its constituent parts. nih.gov The molecular ion peak in the mass spectrum of hyperforin is observed at m/z 537, corresponding to the molecular formula C₃₅H₅₂O₄. researchgate.net
Interactive Data Table: Spectroscopic Data for Hyperforin Below is a table summarizing key spectroscopic data that have been used in the structural elucidation of Hyperforin.
| Spectroscopic Technique | Key Findings for Hyperforin Structure |
| ¹H NMR | Reveals signals for multiple methyl, methylene (B1212753), and methine protons, including those on prenyl and isopentenyl side chains, and protons on the bicyclo[3.3.1]nonane core. |
| ¹³C NMR | Shows characteristic signals for ketone carbonyls, enolized β-dicarbonyl system, quaternary carbons, and carbons of the prenyl and isopentenyl groups. |
| HMBC | Establishes long-range correlations that connect the acylphloroglucinol core with the various isoprenoid side chains, confirming the overall connectivity. |
| NOESY | Provides through-space correlations that are crucial for determining the relative stereochemistry of the chiral centers within the bicyclic core. |
| HRESIMS | Accurately determines the molecular formula as C₃₅H₅₂O₄, providing the basis for structural elucidation. |
Key Structural Motifs and Their Significance
The structure of Hyperforin is characterized by several key motifs that are significant to its chemical properties and biological activity.
Acylphloroglucinol Core: The molecule is built upon a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core that is acylated, forming a β-triketone system. This core is fundamental to the class of acylphloroglucinol derivatives. nih.gov
Bicyclo[3.3.1]nonane-trione Core: The central feature of Hyperforin is a bridged bicyclic system. This rigid framework is highly substituted with four isoprenoid side chains. nih.gov
Enolized β-Dicarbonyl System: The β-dicarbonyl moiety within the bicyclic core exists in its enol form, which is a key feature for its chemical reactivity and has been shown to be important for its biological activity. pugetsound.edu
The presence and arrangement of these structural motifs, particularly the complex bicyclic core and the multiple isoprenoid chains, make Hyperforin a challenging target for total synthesis and contribute to its unique biological profile. nih.gov
Comparative Structural Analysis of Hyperforin and Related Acylphloroglucinol Derivatives
Hyperforin belongs to a large family of polyprenylated acylphloroglucinols (PPAPs) found in plants of the Hypericum genus. A comparative analysis of Hyperforin with other related derivatives, such as Saroaspidins and other PPAPs, highlights the structural diversity within this class of compounds.
Hyperforin vs. Saroaspidins: Saroaspidins, isolated from other plant sources, also feature a phloroglucinol core but typically have a simpler substitution pattern compared to the complex bicyclic structure of Hyperforin. For instance, Saroaspidin A is a dimeric phloroglucinol derivative, which contrasts with the monomeric and highly prenylated structure of Hyperforin.
Hyperforin vs. Other Hypericum Acylphloroglucinols: Within the Hypericum genus, there is a wide array of acylphloroglucinol derivatives that differ in their core structure and the nature and position of their isoprenoid substituents.
Monocyclic vs. Bicyclic Cores: While Hyperforin has a bicyclic core, other derivatives from Hypericum species, such as some hyperbeanins, possess a simpler monocyclic acylphloroglucinol structure.
Variation in Side Chains: The length and type of the isoprenoid side chains can vary. For example, some derivatives may have farnesyl or other polyprenyl groups instead of the prenyl and geranyl groups seen in Hyperforin.
Oxidation and Cyclization Patterns: Related compounds can exhibit different degrees of oxidation or alternative cyclization patterns of the isoprenoid chains, leading to a vast diversity of structures, including furan-containing derivatives like furohyperforin. nih.gov
Interactive Data Table: Structural Comparison of Acylphloroglucinol Derivatives This table provides a comparative overview of the structural features of Hyperforin and other related acylphloroglucinol derivatives.
| Compound | Core Structure | Key Substituents |
| Hyperforin | Bicyclo[3.3.1]nonane-trione | Three prenyl groups, one geranyl group |
| Saroaspidin A | Dimeric phloroglucinol | Isovaleroyl and methyl groups |
| Prolificin A | Chroman ring system | Methyl, (E)-4,8-dimethyl-3,7-nonadienyl, 3-methylbut-2-enyl, and 2-methylbutanoyl groups |
| Hyperforatin G | Bicyclo[3.3.1]nonane core | Carbonyl functionality at C-32 |
This structural diversity among acylphloroglucinol derivatives underscores the complex biosynthetic pathways operating in these plants and provides a rich source of novel chemical entities for drug discovery.
Biosynthetic Pathways and Precursors
Investigated Biosynthetic Routes and Intermediate Compounds
The biosynthesis of complex acylphloroglucinols like Sarothralin is believed to originate from the polyketide pathway. researchgate.net This foundational route involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA. This process, followed by a cyclization reaction, forms the characteristic phloroglucinol (B13840) core.
For many dimeric acylphloroglucinols in Hypericum, a key intermediate is phlorisobutyrophenone (B1231217) (PIB). nih.govnih.gov Scientific models propose that the biosynthetic route proceeds through the following key stages:
Formation of Monomeric Precursors: The initial PIB core is modified to create a variety of monomeric phloroglucinol and filicinic acid derivatives. nih.govnih.govresearchgate.net
Dimerization: A subsequent enzymatic step is proposed to join a phloroglucinol-type monomer with a filicinic acid-type monomer to form the final dimeric structure. nih.govnih.gov this compound G, for example, is composed of distinct phloroglucinol and filicinic acid moieties, which aligns with this proposed pathway. thieme-connect.com
This proposed route, based on the analysis of acylphloroglucinols in Hypericum gentianoides, provides the most current hypothesis for the formation of this compound and its analogs. nih.govnih.gov
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of Dimeric Acylphloroglucinols
| Compound/Moiety | Role | Biosynthetic Origin |
|---|---|---|
| Malonyl-CoA | Extender Unit | Acetyl-CoA carboxylase |
| Acyl-CoA | Starter Unit | Varies (e.g., Isobutyryl-CoA) |
| Phlorisobutyrophenone (PIB) | Core Monomer | Polyketide Pathway |
| Phloroglucinol Derivatives | Monomeric Precursor | Modification of PIB |
Enzymatic Systems Involved in this compound Biosynthesis
The specific enzymes that catalyze the biosynthesis of this compound have not yet been isolated and characterized. However, based on the proposed pathway for related polyketides, several enzyme classes are presumed to be essential. The initial formation of the acylphloroglucinol core is thought to involve a polyketide synthase (PKS) . The subsequent cyclization is described as a decarboxylative Dieckmann cyclization, a common reaction in polyketide biosynthesis. researchgate.net
The dimerization of the phloroglucinol and filicinic acid monomers is a critical step that likely requires a highly specific enzyme. Researchers have suggested that enzymes similar to berberine (B55584) bridge enzymes could be a model for this type of phenolic coupling, which involves the formation of a methylene (B1212753) bridge between two precursor molecules. researchgate.net However, the precise enzymatic machinery responsible for constructing the final this compound molecule remains an area for future investigation.
Chemodiversity within Hypericum Species Influencing this compound Production
The genus Hypericum, which comprises over 500 species, is known for its vast chemical diversity. youtube.combohrium.com The production and accumulation of secondary metabolites, including acylphloroglucinols like this compound, are not uniform across the genus and are influenced by several factors.
Genetic Variation: Studies on Hypericum gentianoides have shown that the profile and quantity of acylphloroglucinols are highly dependent on the specific accession, or genetic variant, of the plant. nih.govnih.gov This inherent genetic variability is a primary driver of the chemical differences observed between populations and related species.
Developmental Stage: The concentration of these compounds can also vary significantly with the plant's developmental stage. nih.govnih.gov For instance, levels may differ between vegetative and flowering phases.
Environmental Factors: While greenhouse studies have shown consistent profiles under controlled conditions, environmental factors in the wild are known to affect the chemical composition of Hypericum species. nih.gov These factors can include light intensity, temperature, and soil composition, which can modulate the expression of biosynthetic genes and the subsequent production of compounds like this compound.
The presence of this compound has been confirmed in Hypericum japonicum, but the extent of its distribution in other Hypericum species is not widely documented. thieme-connect.commdpi.com The interplay of genetics and environment dictates the unique chemical fingerprint of each Hypericum plant, including its capacity to produce this compound.
Table 2: Factors Influencing Acylphloroglucinol Production in Hypericum
| Factor | Influence | Reference |
|---|---|---|
| Genetic | Different species and accessions produce unique profiles and quantities of compounds. | nih.gov, nih.gov |
| Developmental | Compound concentration varies with the life stage of the plant (e.g., vegetative vs. flowering). | nih.gov, nih.gov |
| Environmental | Light, temperature, and other external conditions can alter metabolite production. | nih.gov |
Synthetic Methodologies and Chemical Modifications
Strategies for the Total Synthesis of Sarothralin
The structural complexity of this compound, featuring an acyl-substituted filicinic acid moiety linked to an acylphloroglucinol moiety via a methylene (B1212753) bridge, presents a significant challenge for total synthesis. The precise structure of this compound has been determined through comprehensive spectroscopic methods, including NMR experiments, and confirmed by X-ray crystal structure analysis ethz.chmdpi.com. While specific detailed reports on the total chemical synthesis of this compound itself are not extensively detailed in the readily available literature, the elucidation of its structure provides the necessary blueprint for such synthetic endeavors. Research in this area often involves the synthesis of related natural products and analogs, which can inform and guide strategies for the total synthesis of this compound by identifying key synthetic disconnections and efficient coupling reactions. The inherent complexity of the molecule suggests that total synthesis would likely involve multi-step sequences employing sophisticated organic chemistry techniques to assemble the distinct structural components.
Development of Synthetic Analogs and Derivatives of this compound
The exploration of this compound's biological activity has spurred the synthesis of various analogs and derivatives. These synthetic efforts aim to mimic or modify the natural product's structure to investigate how specific structural features influence its properties.
Several related compounds, such as saroaspidins A, B, and C, and sarothralens A, B, C, and D, have been isolated from Hypericum species, showcasing variations in acyl side chains and other structural elements ethz.chucl.ac.ukcapes.gov.br. These natural derivatives provide a basis for understanding the structural space around this compound.
More directly, synthetic analogs have been prepared to probe structure-activity relationships. For instance, research has led to the synthesis of approximately twenty-five acylphloroglucinol derivatives, including specific analogs designed to test the impact of structural features on biological activity ucl.ac.uk. Notable among these are synthetic analogs such as (S)-2-0- geranyl-2'-methylbutanoyl phloroglucinol (B13840) and its derivative (S)-2-0-. (3”,7”-dimethyloctyl)-2'-methylbutanoyl phloroglucinol ucl.ac.uk. These modifications involve alterations to the isoprenoid side chain, specifically the presence or absence of double bonds.
Biological Activities and Pharmacological Exploration Pre Clinical, in Vitro, in Vivo Non Human Models
Antimicrobial Spectrum and Potency
Exploration of Sarothralin's antimicrobial properties has highlighted its efficacy against various bacterial strains, with particular attention paid to its activity against Gram-positive bacteria and its potential to combat multidrug-resistant microorganisms.
Efficacy Against Gram-Positive Bacterial Strains
Studies investigating the antimicrobial potential of compounds related to this compound, such as Sertraline, have demonstrated significant activity against Gram-positive bacteria. Sertraline has shown notable inhibitory effects against Staphylococcus aureus (S. aureus), a prominent Gram-positive pathogen. For instance, the Minimum Inhibitory Concentration (MIC) of Sertraline against S. aureus ATCC 6538 was determined to be 20 μg/mL nih.govnih.gov. Further analysis of clinical isolates of S. aureus indicated that Sertraline could inhibit bacterial growth, with 55.5% of isolates being inhibited at a concentration of 20 μg/mL, and 22% inhibited at 10 μg/mL nih.gov. This compound G, a specific compound from the Hypericum genus, has also been noted for its significant antimicrobial potential against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis targetmol.com. Generally, studies suggest that compounds like Sertraline exhibit relatively stronger activity against Gram-positive bacteria compared to Gram-negative bacteria mdpi.comresearchgate.net.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sertraline against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Reference |
| S. aureus ATCC 6538 | 20 | nih.govnih.gov |
| E. coli ATCC 8739 | 40 | nih.govnih.gov |
| P. aeruginosa ATCC 9027 | 60 | nih.govnih.gov |
| S. aureus (clinical isolates) | 20 (55.5% inhibited) | nih.gov |
Activity Against Multidrug-Resistant Microorganisms
A critical area of research for compounds like this compound and Sertraline is their activity against multidrug-resistant (MDR) bacteria. Serotonin (B10506) reuptake inhibitors (SSRIs), including Sertraline, have been reported to possess the ability to reverse multidrug-resistant phenotypes in bacteria, rendering them susceptible to antibiotics to which they were previously resistant nih.govresearchgate.netresearchgate.netresearchgate.net. Sertraline has demonstrated efficacy against MDR strains and acts as an inhibitor of bacterial efflux pumps, which are a common mechanism of resistance researchgate.netresearchgate.netresearchgate.net. By inhibiting these pumps, Sertraline can increase the intracellular accumulation of antibiotics like tetracycline, thereby enhancing their efficacy researchgate.net. These findings suggest that Sertraline and similar compounds could serve as alternative therapeutic agents or as adjuncts in combating MDR infections researchgate.netresearchgate.net.
Comparative Efficacy with Other Antimicrobial Natural Products
While direct comparative efficacy studies of this compound against a broad range of other specific antimicrobial natural products are not extensively detailed in the provided search results, the compound itself is recognized as a novel antibiotic compound from Hypericum species globalauthorid.comd-nb.info. Research has primarily focused on this compound's intrinsic antimicrobial activity and, more significantly, on the synergistic effects observed when Sertraline is combined with conventional antibiotics nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These combination studies have shown that Sertraline can significantly potentiate the antibacterial effects of various antibiotics, leading to enhanced efficacy and the resensitization of resistant bacterial strains nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. The Hypericum genus, as a whole, is known for its diverse constituents with antimicrobial properties koreascience.kr.
Potential Antiviral Activity: Implications from Related Structural Classes
Research has also explored the potential antiviral activity of compounds related to this compound, with notable findings concerning Sertraline. Sertraline has been identified as a broad-spectrum inhibitor of Enteroviruses (EVs), acting by targeting viral entry through the neutralization of endolysosomal acidification nih.gov. In vitro studies demonstrated that Sertraline exerted antiviral effects against various EV serotypes, including CVA16, CVB1, CVB2, Echo9, and Echo30, in both RD and HeLa cell lines nih.gov. The reported IC50 values for Sertraline against these viruses ranged from 1.50 to 4.60 μM, depending on the specific serotype and cell line used nih.gov. Prior to this, Sertraline's antiviral activity had also been noted against filoviruses and coronaviruses nih.gov. Importantly, this antiviral mechanism does not appear to be linked to Sertraline's primary indication as an antidepressant, as the target serotonin transporter (SERT) is not expressed in the studied cell lines, and other SSRIs showed considerably weaker antiviral effects nih.gov.
Table 2: Antiviral Activity of Sertraline against Enteroviruses (EVs)
| Viral Serotype | Cell Line | IC50 Range (μM) | Reference |
| CVA16 | RD | 1.87 - 4.14 | nih.gov |
| CVB1 | RD | 1.87 - 4.14 | nih.gov |
| CVB2 | RD | 1.87 - 4.14 | nih.gov |
| Echo9 | RD | 1.87 - 4.14 | nih.gov |
| Echo30 | RD | 1.87 - 4.14 | nih.gov |
| CVA16 | HeLa | 1.50 - 4.60 | nih.gov |
| CVB1 | HeLa | 1.50 - 4.60 | nih.gov |
| CVB2 | HeLa | 1.50 - 4.60 | nih.gov |
| Echo9 | HeLa | 1.50 - 4.60 | nih.gov |
| Echo30 | HeLa | 1.50 - 4.60 | nih.gov |
Computational Predictions of Biological Interactions (e.g., molecular docking for related phytoconstituents)
Computational methods, such as molecular docking, have been employed to predict the biological interactions of this compound and its related phytoconstituents. Studies involving phytoconstituents from Hypericum Japonicum, the plant source of this compound, have utilized molecular docking to assess their potential interactions with biological targets. For instance, Saroaspidin B, a phytoconstituent from Hypericum Japonicum, was docked against the Cyclooxygenase-2 (COX-2) enzyme. This analysis revealed a favorable binding affinity, with Saroaspidin B exhibiting a docking rate of -7.1 kcal/mol, which was comparable to the standard drug Celecoxib (-7.4 kcal/mol) ashdin.comashdin.comresearchgate.net. Furthermore, molecular docking studies have investigated the interactions between Sertraline hydrochloride and cyclodextrin (B1172386) molecules, indicating that complexes formed with a 1:3 stoichiometry (Sertraline:β-cyclodextrin) demonstrated the most stable binding interactions mdpi.com. These computational approaches provide valuable insights into the potential mechanisms of action and drug-target engagements for these compounds.
Compound List:
this compound
this compound G
Sarothralen A
Sarothralen B
Saroaspidin B
Sertraline (SR)
Paroxetine (PAR)
Celecoxib
Mechanisms of Action: Molecular and Cellular Investigations
Identification of Cellular and Sub-cellular Targets
The principal cellular target of Sarothralin is the serotonin (B10506) transporter (SERT), a protein crucial for regulating serotonergic neurotransmission. nih.govnews-medical.netnih.gov SERT is an integral membrane protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal. nih.govnih.gov By inhibiting this transporter, this compound leads to an accumulation of serotonin in the synapse, enhancing its effects on postsynaptic receptors. nih.govnews-medical.net
Beyond its primary target, this compound has been observed to interact with other cellular components, although with significantly lower affinity. These secondary targets include the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), though its inhibitory effects on these are minimal. psychopharmacologyinstitute.com Research has also indicated that this compound has an affinity for sigma-1 receptors. psychopharmacologyinstitute.comnih.gov Furthermore, studies in yeast have suggested that in the absence of its primary protein target, this compound may interact with phospholipid membranes of acidic organelles within the intracellular vesicle transport system. nih.gov Due to its lipophilic nature, this compound can readily access intracellular compartments and interact with lipid membranes and various intracellular proteins. nih.gov
Both this compound and its primary active metabolite, desmethylsertraline (B1148675), are substrates for the transporter P-glycoprotein. nih.govclinpgx.org In laboratory models, this compound has been shown to easily cross the blood-brain barrier. nih.govclinpgx.org
Molecular Interactions and Binding Mechanisms
This compound's interaction with the serotonin transporter (SERT) is characterized by high-affinity binding, which underlies its potent and selective inhibitory activity. wikipedia.org This binding is non-covalent and involves a combination of hydrophobic interactions and hydrogen bonding. nih.govclinpgx.org Spectroscopic and molecular modeling studies have provided insights into these interactions at a molecular level.
The binding of this compound to SERT is a static process, meaning it forms a stable complex with the transporter. nih.gov Thermodynamic analyses reveal that this binding is a spontaneous and enthalpy-driven process. nih.govresearchgate.net The primary molecular forces contributing to the stability of the this compound-SERT complex are hydrophobic interactions, van der Waals forces, and hydrogen bonds. nih.gov
In the bloodstream, this compound is highly protein-bound (approximately 98%), primarily to human serum albumin (HSA). nih.govclinpgx.org Its interaction with HSA is also mediated by hydrophobic forces and hydrogen bonding. nih.govclinpgx.org Molecular docking studies have indicated that this compound binds with high affinity to the Trp residue in subdomain IIA of HSA. nih.gov
Further investigations using spectroscopic and computational methods have explored this compound's interaction with DNA. These studies suggest that this compound binds to the minor groove of the DNA duplex, an interaction primarily driven by a static quenching mechanism. researchgate.net
Table 1: Binding Affinities of this compound for Monoamine Transporters
| Transporter | Binding Affinity (Ki in nM) |
| Serotonin Transporter (SERT) | 1.04 - 1.94 |
| Norepinephrine Transporter (NET) | >10,000 |
| Dopamine Transporter (DAT) | >10,000 |
Structure-Activity Relationships (SAR) of this compound and its Analogs
The structure-activity relationship (SAR) of this compound and its analogs provides critical insights into the chemical features necessary for its biological activity. The specific arrangement of its structural moieties dictates its potency and selectivity as a serotonin reuptake inhibitor.
This compound is a tetralin derivative characterized by a methylamino group and a 3,4-dichlorophenyl group attached to the tetralin scaffold. nih.gov The specific stereochemistry of this compound, the (1S,4S) diastereoisomer, is crucial for its high-affinity binding to the serotonin transporter. nih.gov
The presence of halogen atoms on the phenyl ring is a common feature in many selective serotonin reuptake inhibitors and is known to contribute significantly to binding affinity. longdom.org In this compound, the two chlorine atoms on the phenyl ring are critical for its potent inhibitory activity at SERT.
The N-demethylation of this compound leads to its principal active metabolite, desmethylsertraline. wikipedia.org While still pharmacologically active, desmethylsertraline is substantially weaker (approximately 50-fold) as a serotonin reuptake inhibitor compared to the parent compound. wikipedia.org This highlights the importance of the N-methyl group for optimal interaction with the serotonin transporter.
Studies on analogs of other SSRIs, such as citalopram, have shown that modifications to the aromatic rings and the amine group can significantly impact binding affinity and selectivity for SERT over other monoamine transporters. nih.govnih.gov For instance, the introduction of different substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the binding site on the transporter. nih.gov While specific SAR studies on a wide range of this compound analogs are not extensively detailed in the provided context, the principles derived from related compounds underscore the importance of the dichlorophenyl and N-methyl moieties for this compound's potent and selective biological activity.
Analytical Chemistry for Sarothralin Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and analysis of Sarothralin from complex botanical matrices. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
Thin-Layer Chromatography (TLC): TLC has been historically used for the qualitative identification and monitoring of this compound and related compounds in Hypericum species mdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net. It provides a rapid assessment of the chromatographic profile, with compounds identified by their retention factor (Rf) values and visualization under UV light or after spraying with visualizing agents like sulfuric acid tandfonline.comresearchgate.net. While useful for initial screening, TLC generally offers lower resolution and quantitative accuracy compared to more advanced techniques.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry, is the cornerstone for the precise separation and quantification of this compound nih.govmdpi.comucl.ac.ukpsu.edu. Studies have employed reversed-phase HPLC systems, often utilizing C18 columns, with mobile phases typically consisting of water and acetonitrile (B52724) or methanol (B129727), frequently buffered with formic acid nih.govpsu.edu. For instance, one method utilized a Waters CORTECS C18 column (2.1 × 100 mm, 2.7 μm) with a gradient elution program involving water with 0.1% formic acid and acetonitrile with 0.1% formic acid nih.gov. Detection wavelengths are often set around 254 nm or 350 nm, depending on the chromophore of this compound and its potential co-eluting compounds psu.edu. HPLC methods have been developed and validated for the simultaneous determination of multiple compounds in Hypericum japonicum, demonstrating good reproducibility and recovery rates, making them suitable for quality control applications psu.edu.
Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Quantification and Identification
Spectroscopic techniques are indispensable for confirming the identity and determining the structure and quantity of this compound.
Mass Spectrometry (MS): Mass spectrometry, especially when coupled with chromatography (LC-MS), provides critical information for the identification and quantification of this compound. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of elemental composition nih.gov. Common ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed nih.govresearchgate.net. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting precursor ions, generating characteristic mass-to-charge (m/z) ratios that serve as fingerprints for this compound nih.govresearchgate.netresearchgate.net. For example, LC-HRMS analyses have been used to reveal the presence of this compound in plant extracts nih.gov. The molecular formula of this compound is C31H34O8, with a computed molecular weight of approximately 534.2254 Da naturalproducts.netnih.govnih.gov. PubChem lists this compound G (CID 6439304) with a molecular formula C36H42O8 and a computed molecular weight of 602.7 g/mol nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the gold standard for elucidating the complete structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and functional groups within the this compound molecule nih.govuni-regensburg.deresearchgate.net. Techniques like 2D NMR (e.g., HMBC, HSQC) are crucial for establishing connectivity and confirming stereochemistry, as demonstrated in the initial structural elucidation of this compound nih.govresearchgate.net. While specific chemical shift data for this compound are not detailed in the provided snippets, NMR is routinely used to confirm its identity and purity when used as a reference standard.
Bioanalytical Methods for this compound in Biological Matrices (Non-human origin)
Analyzing this compound in plant matrices requires robust sample preparation techniques to extract the compound efficiently and remove interfering substances.
Extraction and Sample Preparation: Methods for extracting this compound from plant materials typically involve maceration or sonication with organic solvents such as methanol, ethanol, or dichloromethane (B109758) mdpi.comucl.ac.uktandfonline.commdpi.com. The choice of solvent and extraction conditions (e.g., temperature, time) is optimized to maximize recovery. For instance, methanol has been identified as an effective solvent for extracting flavonoids from Hypericum japonicum, which are related in their analysis to this compound mdpi.compsu.edu. Following extraction, sample cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be employed to isolate this compound and reduce matrix effects before instrumental analysis nih.govresearchgate.net.
Quality Control Methodologies for Natural Product Extracts Containing this compound
Ensuring the quality and consistency of natural product extracts containing this compound relies on validated analytical methods.
Method Validation and Standardization: HPLC methods, as described in Section 7.1, are frequently validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) psu.edu. These validated methods serve as the basis for quality control, allowing for the consistent determination of this compound content in raw materials and finished products. The use of reference standards for this compound is essential for accurate quantification and identification psu.edu. While specific quality control data for this compound itself (e.g., purity of a reference standard) are not detailed, the principles applied to other Hypericum constituents, such as flavonoids, are transferable mdpi.compsu.edu. The development of fingerprint chromatograms using HPLC can also aid in the identification and quality assessment of Hypericum japonicum extracts mdpi.compsu.edu.
Q & A
Q. What experimental approaches are recommended for characterizing Sarothralin’s physicochemical properties?
Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure and purity. Use HPLC or UPLC for quantifying impurities and stability under varying conditions (e.g., pH, temperature). For solubility and partition coefficients, employ shake-flask or chromatographic methods (e.g., logP determination via reverse-phase HPLC) . Include validation steps using reference standards and replicate measurements to ensure reproducibility .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
Methodological Answer: Select cell lines or enzymatic systems relevant to this compound’s hypothesized mechanism (e.g., kinase inhibition assays if targeting signaling pathways). Optimize dose-response curves with appropriate controls (e.g., vehicle and positive/negative controls). Use multi-parametric readouts (e.g., IC50, EC50) and statistical tools like ANOVA to account for variability. Document assay conditions (e.g., incubation time, serum concentration) to enable cross-study comparisons .
Q. What literature review strategies ensure comprehensive coverage of this compound’s existing research?
Methodological Answer: Conduct systematic searches in PubMed, SciFinder, and Web of Science using controlled vocabulary (e.g., MeSH terms: “this compound,” “pharmacokinetics,” “structure-activity relationship”). Prioritize peer-reviewed journals with high impact factors in medicinal chemistry. Use citation-chaining (forward and backward) to identify seminal studies and recent reviews. Organize findings in a matrix to map trends, gaps, and contradictions (e.g., conflicting bioactivity data) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Perform a meta-analysis of published data, stratifying results by experimental conditions (e.g., cell type, assay methodology). Use sensitivity analysis to identify variables contributing to discrepancies (e.g., differences in solvent systems or endpoint measurements). Validate key findings through orthogonal assays (e.g., compare enzymatic inhibition with cellular proliferation assays). Publish null or contradictory results to reduce publication bias .
Q. What strategies optimize this compound’s pharmacokinetic profiling in preclinical models?
Methodological Answer: Employ LC-MS/MS for quantifying this compound in plasma/tissue matrices, with validation for linearity, accuracy, and precision per FDA guidelines. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like clearance, volume of distribution, and half-life. Cross-validate in silico predictions (e.g., PBPK models) with in vivo data to refine dosing regimens .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer: Synthesize analogs with systematic modifications (e.g., substituent variations at key positions). Use multivariate statistical tools (e.g., PCA, QSAR modeling) to correlate structural features with activity. Validate models through external test sets and blind predictions. Report synthetic yields, purity, and crystallographic data (if available) to enhance reproducibility .
Q. What methodologies resolve uncertainties in this compound’s mechanism of action (MoA)?
Methodological Answer: Combine multi-omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening. Use CRISPR/Cas9-based gene knockout or siRNA silencing to validate target engagement. Employ biophysical techniques (e.g., SPR, ITC) to measure binding affinity and kinetics. Integrate data using pathway enrichment analysis to identify upstream/downstream effectors .
Data Presentation & Reproducibility
Q. How to ensure experimental data on this compound meets reproducibility standards?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data (e.g., chromatograms, spectra) in supplementary materials. Use open-source tools (e.g., Jupyter notebooks) for code sharing. Document protocols using platforms like protocols.io and include detailed metadata (e.g., instrument calibration dates, batch numbers for reagents) .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity of this compound?
Methodological Answer: Apply benchmark dose (BMD) modeling or PROAST software for dose-response analysis. Use Bayesian hierarchical models to account for inter-study variability in toxicity endpoints (e.g., organ-specific histopathology scores). Report confidence intervals and effect sizes instead of relying solely on p-values .
Ethical & Reporting Considerations
Q. How to navigate ethical challenges in this compound research involving animal models?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analysis and minimize animal use through longitudinal studies. Include negative controls to distinguish compound-specific effects from procedural artifacts. Obtain ethics committee approval and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
